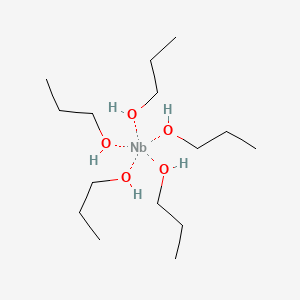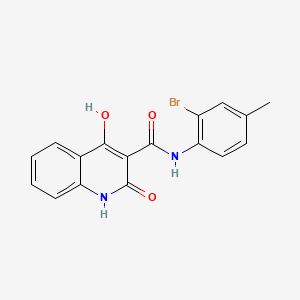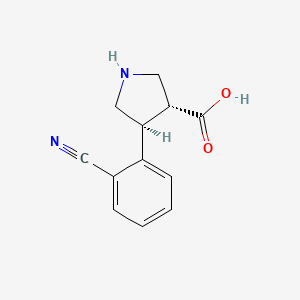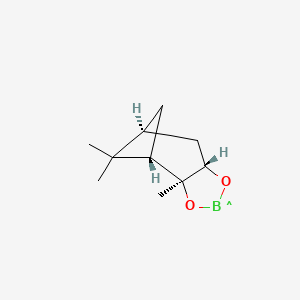![molecular formula C14H13N3O3 B13821982 (6Z)-6-[1-[2-(2-nitrophenyl)hydrazinyl]ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13821982.png)
(6Z)-6-[1-[2-(2-nitrophenyl)hydrazinyl]ethylidene]cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}phenol is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a phenol group and a nitrophenyl hydrazone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}phenol typically involves the condensation reaction between 2-nitrophenylhydrazine and 2-hydroxyacetophenone. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone linkage. The reaction conditions often include refluxing the reactants in ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2-{(1E)-1-[2-(2-aminophenyl)hydrazinylidene]ethyl}phenol.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the nitrophenyl hydrazone moiety can interact with nucleophiles and electrophiles. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-{(1E)-1-[2-(2-aminophenyl)hydrazinylidene]ethyl}phenol: Similar structure but with an amino group instead of a nitro group.
2-{(1E)-1-[2-(2-chlorophenyl)hydrazinylidene]ethyl}phenol: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}phenol is unique due to the presence of both a phenol group and a nitrophenyl hydrazone moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C14H13N3O3 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC名 |
2-[(E)-C-methyl-N-(2-nitroanilino)carbonimidoyl]phenol |
InChI |
InChI=1S/C14H13N3O3/c1-10(11-6-2-5-9-14(11)18)15-16-12-7-3-4-8-13(12)17(19)20/h2-9,16,18H,1H3/b15-10+ |
InChIキー |
JGBGHGLUVZWQBU-XNTDXEJSSA-N |
異性体SMILES |
C/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/C2=CC=CC=C2O |
正規SMILES |
CC(=NNC1=CC=CC=C1[N+](=O)[O-])C2=CC=CC=C2O |
溶解性 |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B13821900.png)
![2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone](/img/structure/B13821903.png)
![[(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B13821913.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13821922.png)


![calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B13821942.png)


![Cyanamide, [14C]](/img/structure/B13821953.png)
![Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate](/img/structure/B13821956.png)


![Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B13821969.png)
